molecular formula C8H5D5NO6P B602527 Pyridoxal-d5 5-Phosphate CAS No. 1246818-16-5

Pyridoxal-d5 5-Phosphate

Cat. No.: B602527
CAS No.: 1246818-16-5
M. Wt: 252.17
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Description

Pyridoxal-d5 5-Phosphate is a deuterated form of Pyridoxal 5-Phosphate, which is an active form of vitamin B6. This compound is crucial in various biochemical processes, particularly as a coenzyme in enzymatic reactions involving amino acids. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.

Mechanism of Action

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

This compound is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

Biochemical Analysis

Biochemical Properties

Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of this compound forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .

Cellular Effects

This compound: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .

Molecular Mechanism

The molecular mechanism of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between this compound and the enzyme is a key intermediate in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .

Transport and Distribution

This compound: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .

Subcellular Localization

This compound: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5-Phosphate typically involves the deuteration of Pyridoxal 5-Phosphate. One common method includes the reaction of Pyridoxal with deuterated reagents to introduce deuterium atoms. The process involves several steps:

    Formation of Pyridoxal Schiff Base: Pyridoxal reacts with phenetidine to form a Schiff base.

    Dissolution in Ionic Liquid: The Schiff base is dissolved in an ionic liquid, which acts as a solvent.

    Addition of Polyphosphoric Acid: Polyphosphoric acid is added to the solution, and the mixture is stirred until the reaction is complete.

    Hydrolysis and Purification: The resulting Schiff base is hydrolyzed and purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids and polyphosphoric acid ensures high yield and efficiency. The process is designed to be economical and environmentally friendly, utilizing green solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Pyridoxal-d5 5-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxal-d5 5-Phosphate is extensively used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:

Comparison with Similar Compounds

    Pyridoxal 5-Phosphate: The non-deuterated form, widely used in biochemical studies.

    Pyridoxine 5-Phosphate: Another form of vitamin B6, involved in similar biochemical processes.

    Pyridoxamine 5-Phosphate: A related compound with distinct enzymatic roles.

Uniqueness: Pyridoxal-d5 5-Phosphate is unique due to its deuterium content, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .

Properties

CAS No.

1246818-16-5

Molecular Formula

C8H5D5NO6P

Molecular Weight

252.17

Appearance

Light Yellow Solid

melting_point

>127°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

54-47-7 (unlabelled)

Synonyms

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5;  Pyridoxal-d5 Phosphate;  Pyridoxal-d5 5-(Dihydrogen Phosphate);  2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5;  3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate;  Apolon B6-d5;  Biosechs-d5;  Codecarboxylase-d5;  Coenzyme B6-d5;  Hairoxal-d5;  Hexermin P-d5;  Hi-Pyridoxin-d5;  Hiadelon-d5;  NSC 82388-d5;  PLP-d5;  Phosphopyridoxal-d5;  Piodel-d5;  Pydoxal-d5;  Pyridoxal-d5 Monophosphate;  Vitazechs-d5

tag

Pyridoxal

Origin of Product

United States

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